molecular formula C8H18N2O2S B15220295 (R)-3-Ethyl-1-(ethylsulfonyl)piperazine

(R)-3-Ethyl-1-(ethylsulfonyl)piperazine

Cat. No.: B15220295
M. Wt: 206.31 g/mol
InChI Key: WWCUYYDJFKDBGC-MRVPVSSYSA-N
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Description

®-3-Ethyl-1-(ethylsulfonyl)piperazine is a chiral piperazine derivative characterized by the presence of an ethyl group and an ethylsulfonyl group attached to the piperazine ring. Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities, making them valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Ethyl-1-(ethylsulfonyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods ensure high yields and purity of the final product, making them suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

®-3-Ethyl-1-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-3-Ethyl-1-(ethylsulfonyl)piperazine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antidiabetic and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ®-3-Ethyl-1-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The presence of the sulfonyl group enhances its binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Ethyl-1-(ethylsulfonyl)piperazine is unique due to its specific chiral configuration and the presence of both ethyl and ethylsulfonyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

(3R)-3-ethyl-1-ethylsulfonylpiperazine

InChI

InChI=1S/C8H18N2O2S/c1-3-8-7-10(6-5-9-8)13(11,12)4-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

WWCUYYDJFKDBGC-MRVPVSSYSA-N

Isomeric SMILES

CC[C@@H]1CN(CCN1)S(=O)(=O)CC

Canonical SMILES

CCC1CN(CCN1)S(=O)(=O)CC

Origin of Product

United States

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